molecular formula C16H16N2OS B12706824 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one CAS No. 1154-62-7

2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one

Cat. No.: B12706824
CAS No.: 1154-62-7
M. Wt: 284.4 g/mol
InChI Key: BEUQSHHFORBOIR-JYRVWZFOSA-N
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Description

2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one typically involves the following steps:

    Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienylamine and an α,β-unsaturated carbonyl compound.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with benzaldehyde under basic conditions.

    Dimethylaminomethylation: The dimethylaminomethyl group can be introduced using formaldehyde and dimethylamine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]pyrrole core.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding benzyl derivative.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylidene-6-((methylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
  • 2-Benzylidene-6-((ethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one

Uniqueness

2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one is unique due to the presence of the dimethylaminomethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

CAS No.

1154-62-7

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

(2Z)-2-benzylidene-6-[(dimethylamino)methyl]-4H-thieno[3,2-b]pyrrol-3-one

InChI

InChI=1S/C16H16N2OS/c1-18(2)10-12-9-17-14-15(19)13(20-16(12)14)8-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3/b13-8-

InChI Key

BEUQSHHFORBOIR-JYRVWZFOSA-N

Isomeric SMILES

CN(C)CC1=CNC2=C1S/C(=C\C3=CC=CC=C3)/C2=O

Canonical SMILES

CN(C)CC1=CNC2=C1SC(=CC3=CC=CC=C3)C2=O

Origin of Product

United States

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